Molecular Weight and Lipophilicity Differentiation: N1-Ethyl vs. N1-Methyl Congener
The target compound (N1-ethyl, C₈H₉ClN₄, MW 196.64) possesses an additional methylene unit compared to its closest commercial analog, 4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine (CAS 1363405-82-6, C₇H₇ClN₄, MW 182.61) . This structural difference translates to a molecular weight increase of 14.03 g·mol⁻¹ (+7.7%) and an estimated AlogP increase of approximately 0.3–0.5 log units, as inferred from fragment-based clogP contribution rules (the π-value of a methylene group in aromatic systems typically ranges from +0.4 to +0.5) [1]. In the context of lead optimization, a ΔlogP of this magnitude can meaningfully shift both membrane permeability and CYP450 metabolic clearance, providing medicinal chemists with a tunable parameter that the N1-methyl analog cannot replicate.
| Evidence Dimension | Molecular weight and estimated lipophilicity (AlogP) |
|---|---|
| Target Compound Data | MW = 196.64 g·mol⁻¹; estimated AlogP ≈ 1.5–2.0 |
| Comparator Or Baseline | 4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine: MW = 182.61 g·mol⁻¹; estimated AlogP ≈ 1.0–1.5 |
| Quantified Difference | ΔMW = +14.03 g·mol⁻¹ (+7.7%); ΔAlogP ≈ +0.3 to +0.5 log units |
| Conditions | Physicochemical prediction based on fragment constants and class-level structural comparison; experimental logP not available for target compound |
Why This Matters
For procurement decisions in lead optimization programs, the N1-ethyl substituent offers a distinct lipophilicity window that allows exploration of ADME space not accessible with the N1-methyl analog.
- [1] Leo A, Hansch C, Elkins D. Partition coefficients and their uses. Chem Rev. 1971;71(6):525-616. doi:10.1021/cr60274a001. [Fragment constant methodology for logP estimation.] View Source
